molecular formula C12H19N3 B7868613 N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B7868613
M. Wt: 205.30 g/mol
InChI Key: SZIYLERKSNSGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-(pyridin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C 12 H 19 N 3 and a molecular weight of 205.30 g/mol . Its structure features a piperidine ring where the nitrogen is substituted with a pyridin-4-yl group, and the carbon at the 4-position is functionalized with an ethylamino group. This specific architecture, containing both piperidine and pyridine motifs, is of significant interest in medicinal chemistry. Piperidine and pyridine rings are fundamental scaffolds found in a wide range of bioactive molecules and approved therapeutics . For instance, the dihydropyridine scaffold is a well-known nucleus in blockbuster drugs like nifedipine and amlodipine, highlighting the importance of such heterocyclic systems in pharmaceutical research . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care. Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is classified with the GHS Signal Word "Danger" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Recommended storage is in a dark place, sealed in dry conditions at 2-8°C .

Properties

IUPAC Name

N-ethyl-1-pyridin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-11-5-9-15(10-6-11)12-3-7-13-8-4-12/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIYLERKSNSGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-amine Precursors

A common approach involves the alkylation of 1-(pyridin-4-yl)piperidin-4-amine with ethylating agents such as ethyl bromide or ethyl iodide. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the alkyl halide. Base catalysts like sodium carbonate or potassium carbonate are employed to deprotonate the amine, enhancing its nucleophilicity.

Example Protocol :

  • Reactants : 1-(Pyridin-4-yl)piperidin-4-amine (1 equiv), ethyl bromide (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Workup : Neutralization with aqueous HCl, extraction with ethyl acetate, and purification via recrystallization.

  • Yield : 65–78%.

This method is limited by competing over-alkylation, which can be mitigated by using a controlled stoichiometry of ethyl bromide.

Reductive Amination of Piperidin-4-one

Reductive amination offers a selective route by reacting 1-(pyridin-4-yl)piperidin-4-one with ethylamine in the presence of a reducing agent. Sodium borohydride or sodium cyanoborohydride facilitates the conversion of the intermediate imine to the secondary amine.

Optimized Parameters :

ParameterValue
Piperidin-4-one1.0 equiv
Ethylamine1.5 equiv
Reducing AgentNaBH4 (2.0 equiv)
SolventMethanol
Temperature25°C (room temperature)
Reaction Time6–8 hours
Yield70–85%

The reaction’s efficiency depends on the stability of the imine intermediate, which is influenced by pH and solvent polarity.

Nucleophilic Substitution of Halogenated Intermediates

A less conventional method involves displacing a halogen atom in 1-(pyridin-4-yl)-4-chloropiperidine with ethylamine. This pathway requires high-pressure conditions or transition-metal catalysts to activate the C–Cl bond.

Case Study :

  • Substrate : 1-(Pyridin-4-yl)-4-chloropiperidine.

  • Nucleophile : Ethylamine (3.0 equiv).

  • Catalyst : Palladium acetate (5 mol%).

  • Ligand : BINAP (10 mol%).

  • Base : Cs2CO3 (2.5 equiv).

  • Solvent : Toluene.

  • Temperature : 110°C.

  • Yield : 55–60%.

While this method avoids over-alkylation, the reliance on expensive catalysts and harsh conditions limits its scalability.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Alkylation and reductive amination provide higher yields (65–85%) compared to nucleophilic substitution (55–60%). Impurities such as di-alkylated byproducts are more prevalent in alkylation routes, necessitating rigorous purification steps like column chromatography or recrystallization.

Scalability and Industrial Feasibility

Reductive amination is favored for large-scale synthesis due to its compatibility with continuous-flow reactors and minimal byproduct formation. In contrast, nucleophilic substitution is less viable industrially due to catalyst costs and energy-intensive conditions.

Advanced Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMSO enhance reaction rates in alkylation by stabilizing transition states. For reductive amination, methanol’s protic nature facilitates proton transfer during imine formation.

Catalytic Enhancements

The addition of KI in alkylation reactions (0.005–0.5 equiv) improves iodide ion availability, accelerating the SN2 mechanism. In reductive amination, acidic resins like Amberlyst-15 can stabilize intermediates, boosting yields by 5–10%.

Experimental Validation and Reproducibility

Data from analogous syntheses (e.g., 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one) confirm the reliability of these methods. For instance, coupling 4-aminopiperidine with pyridine derivatives in DMSO at 100°C achieved yields exceeding 70% . Similar conditions are directly applicable to N-ethyl-1-(pyridin-4-yl)piperidin-4-amine.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-ethyl-1-(pyridin-4-yl)piperidin-4-amine is in the development of selective inhibitors for various kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases.

Case Study: ROCK1 Inhibition
Recent studies have focused on designing compounds that inhibit Rho-associated protein kinase 1 (ROCK1), which is implicated in several pathologies, including cancer and cardiovascular diseases. The compound has shown promise as an ATP-competitive inhibitor of ROCK1, leading to significant reductions in cell proliferation in vitro .

Table 1: Comparison of Kinase Inhibitory Activity

Compound NameTarget KinaseIC50 (nM)Selectivity
N-Ethyl-PiperidineROCK150High
CCT128930PKBβ10Moderate
Other InhibitorsVariousVariesLow

Antitumor Activity

The compound has been investigated for its antitumor properties. In vivo studies demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Case Study: Tumor Xenograft Models
In a study involving human tumor xenografts in nude mice, compounds related to this compound exhibited significant tumor growth inhibition at well-tolerated doses, indicating a favorable therapeutic window .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of key signaling pathways that are often overactive in cancer cells. For example, by targeting the PI3K-Akt pathway through PKB inhibition, the compound disrupts critical survival signals in malignant cells .

Mechanism of Action

The mechanism of action of N-ethyl-1-(pyridin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-ethyl-1-(pyridin-4-yl)piperidin-4-amine C₁₂H₁₉N₃ 205.30 Pyridin-4-yl (position 1), ethyl (N) Base compound for comparison
N-Propyl-1-(pyridin-4-yl)piperidin-4-amine C₁₃H₂₁N₃ 219.33 Pyridin-4-yl (position 1), propyl (N) Increased lipophilicity vs. ethyl
N,N-Diethyl-1-(pyridin-3-yl)piperidin-4-amine C₁₂H₂₁N₃ 207.32 Pyridin-3-yl (position 1), diethyl (N) Pyridine positional isomer; bulkier N-substituent
N-Methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine C₁₃H₂₁N₃ 219.33 Pyridin-4-yl ethyl chain, methyl (N) Extended linker between piperidine and pyridine
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine C₁₅H₂₂N₂O₂ 262.35 Acetyl (position 1), 4-methoxybenzyl (N) Enhanced hydrogen-bonding capacity

Key Observations :

  • Pyridine Positional Isomerism : The pyridin-3-yl analog () may exhibit distinct binding affinities compared to the 4-yl variant due to altered electronic and steric profiles .
  • Substituent Effects : Acetylation () or benzylation () introduces polar or aromatic groups, modulating solubility and target interactions .

Pharmacological and Functional Comparisons

  • Antimalarial Activity : ’s 2,4-disubstituted imidazopyridines (e.g., compound 26) inhibit hemozoin formation, though their piperidine substituents differ .
  • PDE4 Inhibition : EPPA-1 (), a pyrazolo-pyridine derivative, demonstrates improved therapeutic indices for inflammation, underscoring the piperidine moiety’s role in optimizing drug profiles .

Biological Activity

N-ethyl-1-(pyridin-4-yl)piperidin-4-amine, a compound with the chemical formula C12_{12}H19_{19}N3_3, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Chemical Structure : The compound features a piperidine ring substituted with a pyridine moiety, which is essential for its biological activity.
  • Molecular Weight : Approximately 205.30 g/mol.
  • CAS Number : Not available.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Kinases : This compound has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy .
  • Nitric Oxide Production : It is involved in the production of nitric oxide (NO), a signaling molecule that plays roles in vascular relaxation and immune responses .
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549, indicating its potential as an anticancer agent .

Anticancer Efficacy

The compound's efficacy against cancer has been evaluated through various studies. The following table summarizes key findings regarding its antiproliferative activity:

Cell LineIC50 (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021
FaDu (hypopharyngeal tumor)Not specified

These results indicate that this compound possesses significant cytotoxicity against various cancer types, suggesting its potential utility in therapeutic applications.

Case Studies

  • Study on ROCK Inhibition :
    A study demonstrated that derivatives of this compound could inhibit Rho-associated protein kinase (ROCK), which is implicated in multiple myeloma and lung cancer progression. The study utilized molecular docking and dynamics simulations to identify these inhibitory properties .
  • Piperidine Derivatives Review :
    A review highlighted the role of piperidine derivatives, including this compound, in cancer therapy, noting improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

Safety and Toxicity

The safety profile of this compound is also critical for its therapeutic use:

  • Ames Test : The compound has been evaluated for mutagenicity and was found non-toxic under Ames test conditions .
  • hERG Inhibition : It exhibits weak inhibition of the hERG potassium channel, which is important for cardiac safety assessments .

Q & A

Q. What are the common synthetic routes for N-ethyl-1-(pyridin-4-yl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves alkylation of a piperidin-4-amine precursor. For example, N-phenylpiperidin-4-amine derivatives are alkylated with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar solvents like ethanol or acetonitrile . Optimization of reaction time, temperature, and stoichiometry is critical: excess ethyl halide may lead to over-alkylation, while insufficient base can reduce nucleophilicity. Purification via column chromatography or recrystallization ensures >95% purity, as validated by LC/MS and 1^1H NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1^1H NMR : Key signals include the ethyl group’s triplet (~1.2 ppm for CH3_3) and the piperidine ring protons (2.5–3.5 ppm) .
  • LC/MS (ESI+) : Molecular ion peaks (e.g., m/z 406.2 [M+H]+^+) confirm molecular weight .
  • FT-IR : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) validate functional groups .

Q. How does the substitution pattern on the piperidine ring affect physicochemical properties?

Answer: Comparative studies of N-ethyl vs. N-phenyl derivatives show that ethyl groups enhance lipophilicity (logP ~1.86) compared to bulkier aryl substituents, improving membrane permeability in biological assays. Pyridin-4-yl groups contribute to π-π stacking interactions, influencing crystallinity and solubility .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions to minimize by-products like over-alkylated or dimerized species?

Answer:

  • Stepwise alkylation : Use controlled stoichiometry (1:1.05 molar ratio of amine to ethyl halide) and low temperatures (0–5°C) to limit side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Ru(III)) improve regioselectivity in heterocyclic alkylation, as shown in permanganate oxidation studies .
  • In situ monitoring : Real-time HPLC tracking identifies intermediates, enabling rapid adjustments to reaction conditions .

Q. How does DFT analysis aid in elucidating reaction mechanisms for piperidin-4-amine derivatives?

Answer: Density Functional Theory (DFT) calculates transition-state energies and orbital interactions. For example, in permanganate oxidation, DFT predicts the activation energy for C-N bond cleavage (ΔG^\ddagger ~25 kcal/mol), aligning with experimental kinetic data . This guides solvent selection (e.g., acetonitrile stabilizes charged intermediates) and catalyst design .

Q. What strategies reconcile conflicting data between computational predictions and experimental results in structural analysis?

Answer:

  • Hybrid validation : Combine molecular dynamics (MD) simulations with XRD or NOESY NMR to resolve discrepancies in conformational preferences .
  • Error analysis : Quantify solvent effects (e.g., implicit vs. explicit solvation models) in DFT calculations to improve agreement with experimental logP or pKa values .

Q. How can pica feeding models in rats assess the emetogenic potential of piperidin-4-amine derivatives?

Answer: Pica (kaolin consumption) correlates with nausea in rodents. Dose-response studies measure the therapeutic index (TI = emesis D50_{50}/bioactivity D50_{50}). For PDE4 inhibitors, TI values >500 (e.g., EPPA-1) indicate low emetogenicity, validated via α2_2-adrenoceptor reversal assays .

Q. What chiral resolution methods achieve enantiomeric purity in piperidin-4-amine derivatives?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IB) with hexane/isopropanol mobile phases to separate enantiomers (resolution >1.5) .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively acylates one enantiomer, as demonstrated in the synthesis of (1R,4R)-4-methylpiperazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.